molecular formula C8H10S B093611 3,4-Dimethylbenzenethiol CAS No. 18800-53-8

3,4-Dimethylbenzenethiol

Cat. No.: B093611
CAS No.: 18800-53-8
M. Wt: 138.23 g/mol
InChI Key: IDKCKPBAFOIONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzenethiol, also known as DMBT, is an organosulfur compound found in many natural sources, including plants, fungi, and bacteria. It is a colorless liquid with a pungent odor and is soluble in organic solvents. DMBT is a versatile compound with many potential applications in the scientific and industrial fields. It has been used as a reagent in chemical synthesis, as a corrosion inhibitor, and in the development of new materials.

Scientific Research Applications

  • Directed Lithiation of Arenethiols :

    • Benzenethiol and its derivatives, including 3,5-dimethylbenzenethiol, undergo double lithiation with n-butyllithium, facilitating the synthesis of ortho-substituted arenethiol derivatives. This process is significant in organic synthesis for creating complex molecules (Smith, Lindsay, & Pritchard, 1989).
  • Biodistribution and Metabolic Profile of 3,4-Dimethylmethcathinone in Rats :

    • This study does not directly address 3,4-Dimethylbenzenethiol but focuses on a related compound, 3,4-Dimethylmethcathinone. The research aimed to validate a GC-MS methodology for drug quantification in biological matrices, providing insights into toxicokinetics and potential implications for clinical and forensic investigations (Rouxinol et al., 2020).
  • Covalently Linked Dimer of [Ag25(DMBT)18] :

    • In this study, this compound (DMBT) is used to create a covalently bound dimer of a monolayer protected silver nanocluster, [Ag25(DMBT)18]. This research highlights the potential of DMBT in the field of materials science, particularly in designing new cluster assembled materials with composite properties (Bodiuzzaman et al., 2019).
  • 3,4-Dimethylpyrazole Phosphate (DMPP) – A New Nitrification Inhibitor for Agriculture and Horticulture :

    • Although not directly related to this compound, this paper explores 3,4-Dimethylpyrazole Phosphate (DMPP), a compound with potential applications in reducing nitrate leaching and N2O emissions in agriculture. The research is relevant for understanding the environmental impact of similar dimethyl compounds (Zerulla et al., 2001).
  • Discovery of a Potent, Peripherally Selective Trans-3,4-Dimethyl-4-(3-Hydroxyphenyl) Piperidine Opioid Antagonist :

    • This study, while not directly about this compound, discusses a trans-3,4-Dimethyl compound with opioid antagonist properties, suggesting potential medicinal applications in gastrointestinal motility disorders (Zimmerman et al., 1994).

Safety and Hazards

3,4-Dimethylbenzenethiol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, eye protection, and face protection are advised .

Properties

IUPAC Name

3,4-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKCKPBAFOIONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066418
Record name Benzenethiol, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-53-8
Record name 3,4-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-XYLENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4F41SS351
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylbenzenethiol
Reactant of Route 2
3,4-Dimethylbenzenethiol
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylbenzenethiol
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylbenzenethiol
Reactant of Route 5
3,4-Dimethylbenzenethiol
Reactant of Route 6
3,4-Dimethylbenzenethiol
Customer
Q & A

Q1: What is the role of 3,4-Dimethylbenzenethiol in the synthesis of phenothiazines?

A1: this compound serves as a crucial starting material in the multi-step synthesis of phenothiazines. Specifically, it reacts with o-halonitrobenzenes to form 2-amino-3,4-dimethyldiphenylsulfides. These sulfides then undergo formylation followed by a Smiles rearrangement to yield the desired 1,2-dimethylphenothiazines. []

Q2: How does the presence of a nitro group at the 9-position influence the properties of phenothiazines derived from this compound?

A2: Introducing a nitro group at the 9-position of these phenothiazines leads to noticeable changes in their spectroscopic properties and reactivity. For instance, the N-H stretching vibration in infrared (IR) spectroscopy shifts to a lower frequency, indicating intramolecular hydrogen bonding between the nitro group and the secondary amine (N-H…O=N). This interaction is further supported by the downfield shift of the N-H proton in proton nuclear magnetic resonance (1H NMR) spectroscopy. Additionally, 9-nitrophenothiazines exhibit a characteristic fragmentation pattern in mass spectrometry, losing an OH radical through a McLafferty rearrangement. []

Q3: Can this compound be used in the development of nanomaterials for sensing applications?

A3: Yes, this compound can function as a tagging material in the creation of surface-enhanced Raman scattering (SERS) nano-tagging particles. [] In this context, it is immobilized onto nano silver particles, which are then encapsulated within a silica shell. This approach allows for sensitive and specific detection of biomolecules.

Q4: Are there alternative applications for compounds derived from this compound beyond phenothiazines?

A4: Research demonstrates that this compound can be employed in the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines. [] This reaction proceeds through condensation and oxidative cyclization of the thiol with β-diketones in dimethyl sulfoxide. These benzothiazines can be further oxidized to form the corresponding sulfones, potentially expanding the applications of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.